N-(3,5-difluorophenyl)propanamide
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Overview
Description
N-(3,5-difluorophenyl)propanamide: is an organic compound with the molecular formula C9H9F2NO It is characterized by the presence of a propanamide group attached to a 3,5-difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-difluorophenyl)propanamide typically involves the reaction of 3,5-difluoroaniline with propanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 3,5-difluoroaniline and the acyl chloride group of propanoyl chloride .
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,5-difluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products:
Oxidation: Formation of difluorobenzoic acids.
Reduction: Formation of difluoroanilines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-difluorophenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3,5-difluorophenyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- N-(2,4-difluorophenyl)propanamide
- N-(3,5-difluorophenyl)acetamide
- N-(3,5-difluorophenyl)butanamide
Comparison: N-(3,5-difluorophenyl)propanamide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to other similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C9H9F2NO |
---|---|
Molecular Weight |
185.17 g/mol |
IUPAC Name |
N-(3,5-difluorophenyl)propanamide |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
BJTXCCDDGHXRMG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC(=CC(=C1)F)F |
Origin of Product |
United States |
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